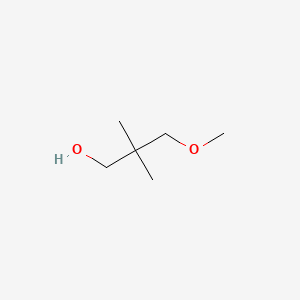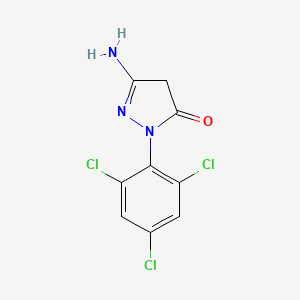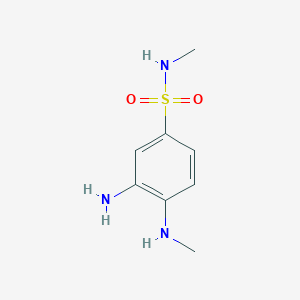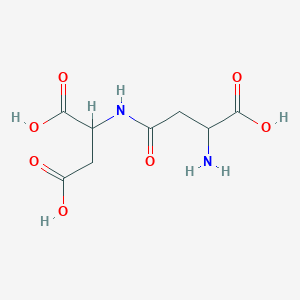
3-Méthoxy-2,2-diméthylpropan-1-ol
Vue d'ensemble
Description
3-Methoxy-2,2-dimethylpropan-1-ol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxy-2,2-dimethylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-2,2-dimethylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2,2-dimethylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des agents de surface
3-Méthoxy-2,2-diméthylpropan-1-ol: peut être utilisé dans la synthèse des agents de surface. Les agents de surface sont des composés qui abaissent la tension superficielle entre deux liquides ou entre un liquide et un solide. Ils jouent un rôle crucial dans la stabilisation des dispersions colloïdales et des émulsions. La structure du composé lui permet d'interagir avec différents types de molécules, ce qui en fait un candidat idéal pour la création d'agents de surface capables de stabiliser des mélanges complexes, y compris ceux utilisés dans les produits pharmaceutiques et les cosmétiques .
Stabilisation des dispersions d'oxyde de graphène
Ce composé est également impliqué dans la stabilisation des dispersions d'oxyde de graphène réduit (rGO). L'oxyde de graphène est un matériau monocouche à atome unique qui possède des propriétés électriques, thermiques et mécaniques exceptionnelles. Il est largement utilisé dans l'électronique, les capteurs et comme matériau de renforcement. La stabilisation des dispersions de rGO est cruciale pour l'application pratique du graphène dans diverses technologies .
Intermédiaire en synthèse organique
En tant qu'intermédiaire en synthèse organique, This compound peut être utilisé pour produire une variété de produits chimiques. Sa structure moléculaire permet des réactions qui peuvent conduire à la formation de composés organiques complexes. Cela le rend précieux dans la synthèse des produits pharmaceutiques, des produits agrochimiques et des produits chimiques de performance .
Applications de solvants
En raison de ses propriétés chimiques, This compound peut agir comme un solvant dans diverses réactions chimiques. Les solvants sont essentiels dans le domaine de la chimie car ils peuvent dissoudre, suspendre ou extraire d'autres matériaux sans modifier chimiquement ni le solvant ni les autres matériaux. Les propriétés de solvant de ce composé pourraient être particulièrement utiles dans la formulation des peintures, des revêtements et des encres .
Additif dans les carburants et les lubrifiants
La structure du composé suggère une utilisation potentielle comme additif dans les carburants et les lubrifiants. Les additifs sont utilisés pour améliorer les performances des carburants et des lubrifiants, en améliorant des propriétés telles que la viscosité, la stabilité et l'efficacité de la combustion. La recherche sur l'utilisation de This compound dans ce domaine pourrait conduire à des formulations de carburants et de lubrifiants plus efficaces et respectueuses de l'environnement .
Recherche en science des matériaux
Enfin, This compound pourrait trouver des applications dans la recherche en science des matériaux. Sa structure moléculaire pourrait être bénéfique dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance thermique améliorée. Cela pourrait avoir des implications pour des industries allant de l'aérospatiale à l'électronique .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Methoxy-2,2-dimethylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones . The interaction between 3-Methoxy-2,2-dimethylpropan-1-ol and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, facilitating the oxidation process.
Cellular Effects
The effects of 3-Methoxy-2,2-dimethylpropan-1-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methoxy-2,2-dimethylpropan-1-ol has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3-Methoxy-2,2-dimethylpropan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-Methoxy-2,2-dimethylpropan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-2,2-dimethylpropan-1-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxy-2,2-dimethylpropan-1-ol remains stable under standard laboratory conditions, but its degradation products can have different biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-Methoxy-2,2-dimethylpropan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . For instance, high doses of 3-Methoxy-2,2-dimethylpropan-1-ol have been associated with liver toxicity and oxidative stress in animal models.
Metabolic Pathways
3-Methoxy-2,2-dimethylpropan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols and aldehydes . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Methoxy-2,2-dimethylpropan-1-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Methoxy-2,2-dimethylpropan-1-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
3-methoxy-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQOBRGLAAGQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205633 | |
| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-67-7 | |
| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















